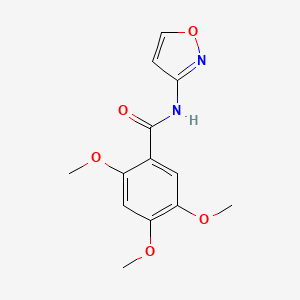![molecular formula C21H28N4O B6043256 N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide](/img/structure/B6043256.png)
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide, also known as IBP or IBP-118, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide acts as a selective antagonist of the dopamine D3 receptor, which plays a role in the regulation of dopamine neurotransmission. By blocking the D3 receptor, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide can modulate dopamine signaling in the brain, leading to its potential therapeutic effects in neurological disorders and addiction.
Biochemical and Physiological Effects:
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has been shown to increase dopamine release in the prefrontal cortex and striatum, two brain regions that are involved in reward processing and decision-making. This effect may underlie its potential use as an anti-addictive agent. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has also been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has several advantages for use in lab experiments. It is highly selective for the D3 receptor, which allows for more precise modulation of dopamine signaling. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide also has good bioavailability and can cross the blood-brain barrier, making it a promising candidate for in vivo studies. However, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly for cocaine and alcohol addiction. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide may also have potential as a treatment for depression and anxiety disorders, as well as for the prevention of neurodegenerative diseases. Further studies are needed to fully understand the mechanisms underlying N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide's effects and to optimize its therapeutic potential.
In conclusion, N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide is a promising compound with potential therapeutic applications in various fields of research. Its selective modulation of dopamine signaling makes it a promising candidate for the treatment of neurological disorders and addiction. Further studies are needed to fully understand its mechanisms of action and to optimize its therapeutic potential.
Synthesis Methods
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide can be synthesized through a multi-step process involving the reaction of 4-isobutylbenzylamine and 2-pyrazinecarboxylic acid. The resulting compound is then treated with piperidine to yield the final product. This synthesis method has been optimized to ensure high yields and purity of N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide.
Scientific Research Applications
N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have promising effects in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-pyrazinecarboxamide has also been studied for its potential use as an anti-tumor agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-[1-[[4-(2-methylpropyl)phenyl]methyl]piperidin-3-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-16(2)12-17-5-7-18(8-6-17)14-25-11-3-4-19(15-25)24-21(26)20-13-22-9-10-23-20/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUTTNFXFNJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CN2CCCC(C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(6-fluoro-2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6043173.png)
![2-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6043177.png)
![4-(3-bromophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6043189.png)
![1-[1-(2-methylbenzyl)-4-piperidinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043195.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,2-diphenylethyl)-2-piperazinone](/img/structure/B6043201.png)
![1-ethyl-4-[2-(4-fluorophenoxy)ethyl]-2,3-piperazinedione](/img/structure/B6043211.png)
![2-[(4-bromobenzyl)thio]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6043216.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B6043227.png)
![4-[2-(2,4-dinitrophenyl)vinyl]morpholine](/img/structure/B6043241.png)
![N-(4-bromophenyl)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-4-oxo-3-(2-phenylethyl)-1,3-thiazinane-6-carboxamide](/img/structure/B6043242.png)

![2-(3-methoxypropanoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6043258.png)

